

thermal degradation kinetics of Pazopanib hydrochloride

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Compound Focus: Pazopanib Hydrochloride

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Thermal Behavior and Degradation Kinetics

The table below summarizes the key thermal characteristics and kinetic parameters of **Pazopanib hydrochloride** from published studies.

Parameter	Findings/Value	Experimental Conditions	Citation
General Thermal Behavior	Characterized using TGA and DSC.	Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC).	[1]
Kinetic Analysis Methods	Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose.	Isoconversional methods applied to non-isothermal data.	[1]
Solid-State Characterization	Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD).	Used for solid-state analysis of the raw bulk drug material.	[1]
Forced Degradation (Thermal)	Stable under dry thermal stress; 12.44% degradation after 6 hours at 60°C.	Bulk drug exposed to 60°C for 6 hours in an oven.	[2]

Parameter	Findings/Value	Experimental Conditions	Citation
Forced Degradation (Photolytic)	Significant degradation: 32.85% under fluorescent light; 5.19% under UV.	Photolytic stress as per ICH Q1B guidelines.	[2]
Forced Degradation (Oxidative)	Stable (no degradation) with 30% H ₂ O ₂ over 7 days.	Treated with 30% hydrogen peroxide.	[2]
Forced Degradation (Acid/Base)	8.66% degradation in 0.5N NaOH; 4.90% degradation in 0.5N HCl over 24 hours.	Treated with 0.5N NaOH and 0.5N HCl.	[2]

Detailed Experimental Protocols

Protocol 1: Comprehensive Thermal and Kinetic Analysis

This methodology provides a full thermal characterization suited for pre-formulation studies [1].

- **Solid-State Characterization:** Perform solid-state analysis using **Fourier Transform Infrared (FTIR) spectroscopy** and **X-Ray Diffraction (XRD)** on the raw bulk drug substance to confirm the initial crystalline structure [1].
- **Thermal Analysis:**
 - **Thermogravimetric Analysis (TGA):** Record mass loss of the sample as a function of temperature and time under a controlled atmosphere.
 - **Differential Scanning Calorimetry (DSC):** Measure heat flows associated with phase transitions and decomposition events against a reference.
- **Kinetic Computation:** Apply multiple **isoconversional methods** (Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose) to the TGA data. These "model-free" methods allow for determining the activation energy without assuming a specific reaction model, which is crucial for solid-state reactions [1].
- **Data Fitting:** Use specialized software to process the thermal data and plot the results according to the respective kinetic models (e.g., Flynn-Wall-Ozawa plots) to extract kinetic parameters [1].

Protocol 2: Stress Testing and Stability-Indicating Method

This protocol assesses drug stability under various stress conditions as per ICH guidelines [2].

- **Sample Preparation:** Weigh approximately 10 mg of **Pazopanib hydrochloride** into separate 10 mL volumetric flasks.
- **Stress Conditions:**
 - **Acidic/Basic Hydrolysis:** Add 1 mL of **0.5N HCl** or **0.5N NaOH** to the flasks. Let stand for **24 hours** at room temperature [2].
 - **Oxidation:** Add 1 mL of **30% Hydrogen Peroxide (H₂O₂)** to a flask and store for **7 days** at room temperature [2].
 - **Dry Heat (Thermal):** Place a solid sample in an oven at **60°C for 6 hours** [2].
 - **Photolysis:** Expose solid sample to **UV light** (200-watt hours/square meter) and **cool white fluorescent light** (1.2 million lux hours) as per ICH Q1B [2].
- **Analysis:** Use a validated **High-Performance Thin-Layer Chromatography (HPTLC)** method for quantification.
 - **Stationary Phase:** Silica gel 60 F254 TLC plates.
 - **Mobile Phase:** Chloroform:Methanol (9:1 v/v).
 - **Detection:** Scan at **271 nm**.
 - **Calculation:** Calculate the percentage of drug degradation by comparing the peak areas of the stressed samples with a standard [2].

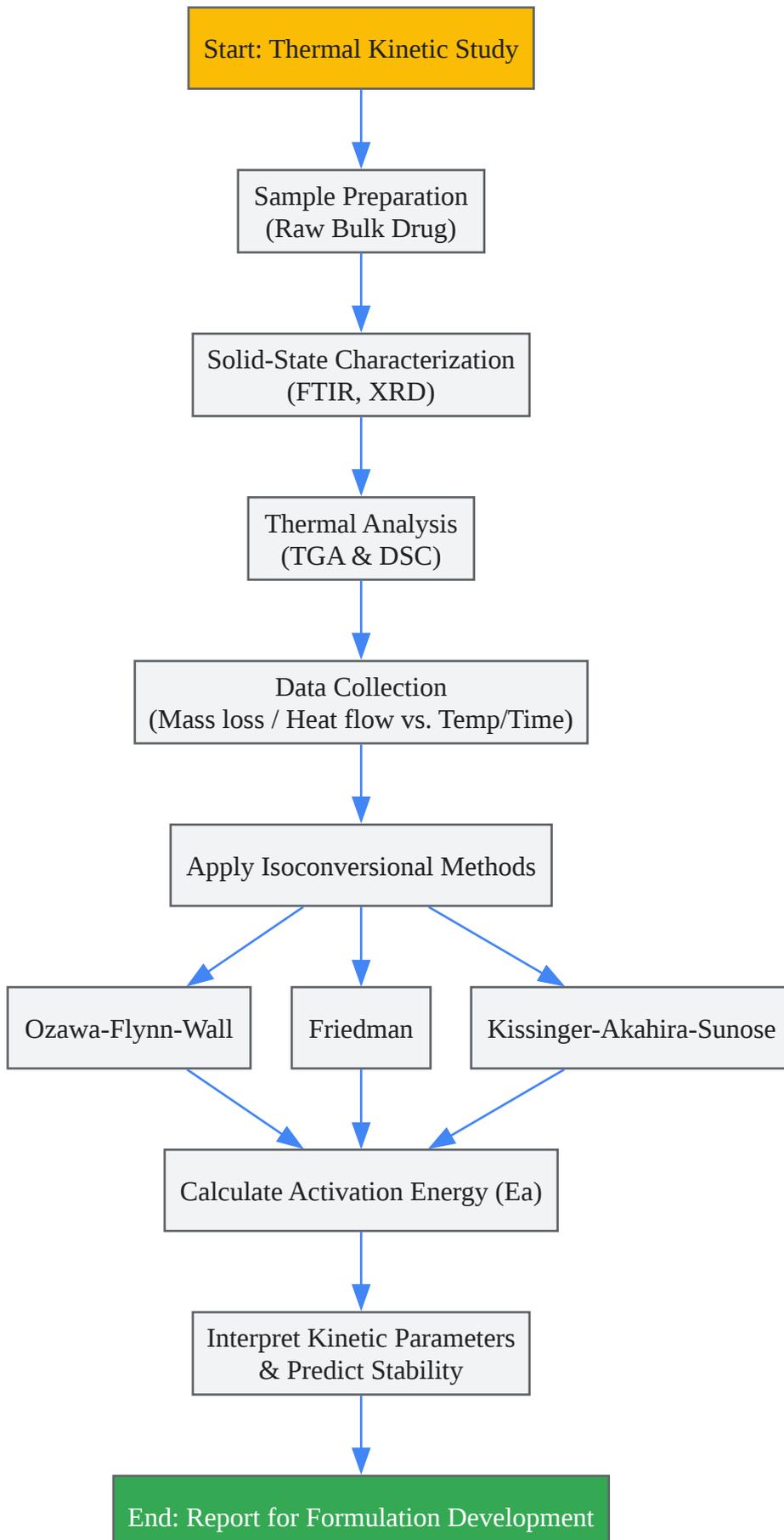
Formulation Considerations & Degradation

Implications

- **Photolability is Primary Concern:** Forced degradation studies consistently identify **photolytic conditions** as the most significant stress factor, generating multiple transformation products [3] [2]. One photodegradation product was predicted to be **genotoxic**, while several others showed potential for **hepatotoxicity** [3].
- **Stability in Formulation Processing:** **Pazopanib hydrochloride** demonstrates sufficient thermal stability for processes like **Hot-Melt Extrusion (HME)**, which involves high temperatures to form solid dispersions [4]. This technique can enhance its poor and pH-dependent solubility [4] [5].
- **Critical Storage and Handling:** The strong evidence of photodegradation necessitates **light-protective packaging** for both the bulk drug substance and the final drug product to ensure patient safety and product efficacy [3] [2].

Experimental Workflow for Kinetic Studies

The following diagram outlines the logical workflow for conducting a thermal degradation kinetic study, from experimental setup to data interpretation.



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